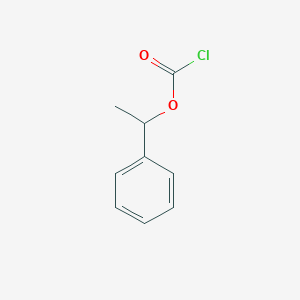![molecular formula C7H4F3N3 B12499854 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12499854.png)
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolo-pyridine scaffold, which imparts unique chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, often carried out at room temperature . Another method involves the use of 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate under microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the one-pot synthesis and microwave-assisted methods suggests potential for industrial application .
Análisis De Reacciones Químicas
Types of Reactions: 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions: Common reagents include hydrazine hydrate, substituted aromatic aldehydes, and microwave irradiation for enhanced reaction rates .
Major Products: The major products formed from these reactions include various substituted triazolo-pyridine derivatives, which exhibit diverse biological activities .
Aplicaciones Científicas De Investigación
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves the inhibition of specific molecular targets such as c-Met and VEGFR-2 kinases. This inhibition disrupts intracellular signaling pathways, leading to the suppression of cancer cell proliferation and induction of apoptosis . Molecular docking studies have shown that this compound binds effectively to these kinases, mimicking the action of known inhibitors .
Comparación Con Compuestos Similares
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazolo scaffold and exhibit comparable biological activities.
Triazolo[4,3-a]pyrimidine Derivatives: These derivatives also possess antifungal and antibacterial properties.
Uniqueness: 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a promising candidate for further research and development in various fields .
Propiedades
Fórmula molecular |
C7H4F3N3 |
|---|---|
Peso molecular |
187.12 g/mol |
Nombre IUPAC |
8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-3-13-4-11-12-6(5)13/h1-4H |
Clave InChI |
PZVFXITWYJYUOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=NN=C2C(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


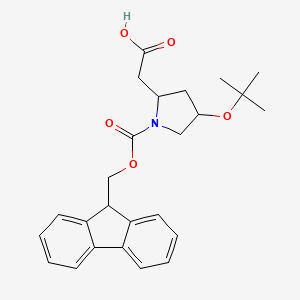
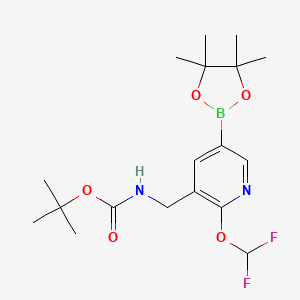
![2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine](/img/structure/B12499787.png)
![5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499789.png)
![1-{2-[(4-Fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12499799.png)
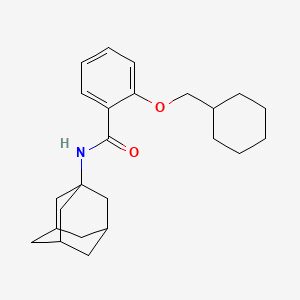
![1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12499804.png)
![4-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B12499816.png)
![Methyl 3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499817.png)
![ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B12499824.png)

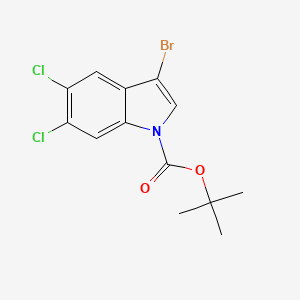
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12499837.png)
